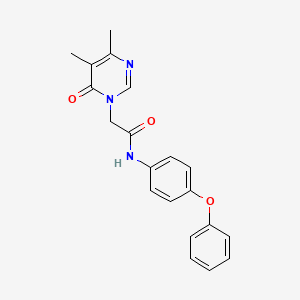![molecular formula C12H11NO2 B2719989 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 117311-14-5](/img/structure/B2719989.png)
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their high anti-tumor activity .
Synthesis Analysis
The synthesis of indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The Leimgruber–Batcho indole synthesis is a series of organic reactions that produce indoles from o-nitro toluenes . The first step is the formation of an enamine using N,N-dimethylformamide dimethyl acetal and pyrrolidine . The desired indole is then formed in a second step by reductive cyclisation .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are complex and involve multiple steps. For instance, the catalytic reaction proceeds through six steps: initial coupling of NHCs with indole-2-formaldehydes, followed by 1,2-proton transfer. Then the resulting Breslow intermediate undergoes successive oxidization (by quinone DQ), N–H deprotonation, and [3+2] cycloaddition .Wissenschaftliche Forschungsanwendungen
Synthesis and Autoxidation
The synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives was achieved through modified Fischer indole synthesis. These compounds undergo autoxidation to produce a series of autoxidized products, providing insights into novel autoxidation mechanisms (Bhattacharya, Su, Chia, & Chen, 2001).
Antivascular Agents
Disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole have been designed and synthesized as potential antivascular agents. These compounds, particularly one with a hydroxyl group at the 7-position of the indole nucleus, showed potent inhibition of tubulin polymerization and cytotoxicity against B16 melanoma cells (Ty, Dupeyre, Chabot, Seguin, Tillequin, Scherman, Michel, & Cachet, 2008).
Chemical and Functional Reactivity
The synthesis of 7-methoxy-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (MCBI), a substituted CBI derivative, and its incorporation into analogs of CC-1065 and the duocarmycins, explores the magnitude of electronic effects on chemical and functional reactivity. This research contributes to understanding the interaction of these compounds with DNA (Boger, Mckie, Cai, Cacciari, & Baraldi, 1996).
Biological Activities of Benzoxazinoids
Studies on benzoxazinone derivatives, including 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), reveal their antifungal, mutagenic, and other biological activities. These findings offer insight into the molecular mechanisms of their biological actions and potential applications in agriculture and medicine (Hashimoto & Shudo, 1996).
Anti-HSV-1 Activity
An alkaloid, Harmaline, isolated from Ophiorrhiza nicobarica, demonstrated potent anti-HSV-1 activity. This compound interferes with the viral immediate early transcriptional events, offering a new avenue for non-nucleotide antiherpetic agents with a different mode of action than existing treatments (Bag, Ojha, Mukherjee, Halder, Mondal, Biswas, Sharon, Van Kaer, Chakrabarty, Das, Mitra, & Chattopadhyay, 2014).
Zukünftige Richtungen
The future directions for the research and development of “7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one” and similar compounds could involve further exploration of their anti-tumor activity, potential applications in the pharmaceutical industry, and the development of more efficient synthesis methods .
Eigenschaften
IUPAC Name |
7-methoxy-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUUAVJKWUJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

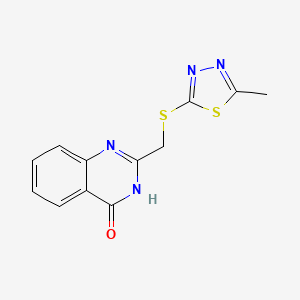
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)
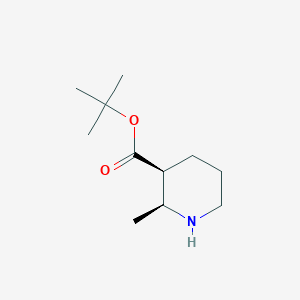

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)
![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)
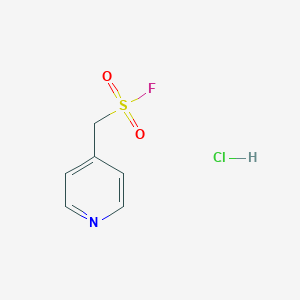
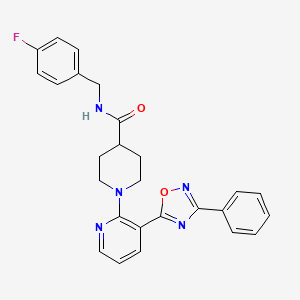
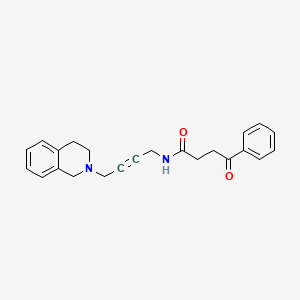
![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)
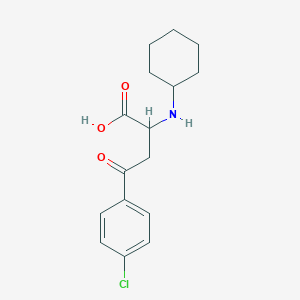
![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)
